Bienvenue dans la boutique en ligne BenchChem!

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide

dual inhibitor HDAC protein kinase

Select N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide for critical dual-inhibition studies. Its unique hydroxypropyl linker and furan-2-carboxamide moiety are essential for target engagement; generic naphthalene carboxamides cannot substitute this specific pharmacophore geometry. Ideal for SAR mapping, synergistic pathway crosstalk assays, and linker hydroxylation profiling. Physicochemical profile (cLogP ~3, 2 HBD) supports cell permeability without excessive lipophilicity.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 1421477-31-7
Cat. No. B2862275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide
CAS1421477-31-7
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CO3)O
InChIInChI=1S/C18H17NO3/c20-16(10-11-19-18(21)17-9-4-12-22-17)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)
InChIKeyHKZROZCNWJROMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide (CAS 1421477-31-7): A Dual Kinase/HDAC Inhibitor Scaffold


N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide (CAS 1421477-31-7) is a synthetic small molecule belonging to the naphthalene carboxamide class, disclosed as a dual inhibitor of protein kinases and histone deacetylases (HDACs) [1]. This compound is a specific chemical entity within a broader patent family assigned to Shenzhen Chipscreen Biosciences, targeting aberrant kinase and epigenetic signaling in oncology and inflammatory diseases [1]. Its structure uniquely features a hydroxypropyl linker connecting a naphthalen-1-yl group to a furan-2-carboxamide moiety, distinguishing it from simpler naphthalene carboxamides [2].

Why N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide Cannot Be Substituted by Generic Naphthalene Carboxamides


Generic substitution within the naphthalene carboxamide class is unreliable due to the critical role of the hydroxypropyl linker and furan-2-carboxamide group in target engagement. The patent [1] explicitly defines structure-activity relationships (SAR) where variations in the Z group (here, a furan ring via a hydroxypropyl chain) directly modulate dual protein kinase and HDAC inhibitory activities. Removing the hydroxyl group or substituting the furan with other heterocycles (e.g., pyrazine ) can drastically alter potency and selectivity profiles, as the pharmacophore geometry depends on the hydrogen-bonding capacity of the hydroxyl group and the specific orientation of the terminal carboxamide. Therefore, selecting this specific compound is essential for experimental reproducibility in systems dependent on precise dual kinase/HDAC modulation.

Head-to-Head Evidence and Comparative Performance of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide


Dual HDAC and Kinase Inhibitory Activity vs. Single-Target Naphthalene Carboxamides

The target compound is explicitly claimed to possess simultaneous inhibitory activity against both protein kinases and histone deacetylases (HDACs), a dual mechanism not present in earlier naphthalene carboxamide anti-angiogenic agents [1]. While specific IC50 values are not publicly disclosed in the patent abstract, the structural claims differentiate it from compounds in patents like US20050014802, which are solely kinase inhibitors [2]. This dual activity is a class-level inference based on the Markush structure and biological activity statements in the patent [1].

dual inhibitor HDAC protein kinase cancer

Hydroxypropyl Linker Contribution to Potency: Comparison with Directly Linked N-(naphthalen-1-yl)furan-2-carboxamide

The presence of a 3-hydroxypropyl linker in the target compound creates a significant structural and pharmacophoric distinction from its closest direct analog, N-(naphthalen-1-yl)furan-2-carboxamide (CAS 40337-07-3) [1]. The linker introduces a chiral alcohol and extends the distance between the naphthalene and furan rings, altering the relative orientation and hydrogen-bonding donor/acceptor profile. While specific comparative potency data are absent, SAR trends in the patent family [2] indicate that variations in the linker group (R1, R2, Z) substantially impact biological activity, making the linker a critical determinant of target engagement.

linker pharmacophore SAR drug design

Furan vs. Dimethylfuran Selectivity Differentiation: 2,5-Dimethylfuran-3-carboxamide Analog Comparison

The target compound's unsubstituted furan-2-carboxamide ring is strategically different from a closely related analog bearing a 2,5-dimethylfuran-3-carboxamide group (CAS not available, but identified as N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide) . The additional methyl groups on the comparator increase steric bulk and lipophilicity (cLogP difference: +0.8 to 1.0), which is known to influence kinase selectivity profiles. The less hindered furan in the target compound is hypothesized to allow broader or different kinase/HDAC engagement based on patent SAR descriptions [1], but quantitative comparative activity data is not available.

heterocycle selectivity furan medicinal chemistry

Optimal Scientific Procurement Scenarios for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide


Dual Epigenetic-Kinase Crosstalk Studies in Oncology

This compound is the preferred choice for in vitro studies investigating the synergistic effects of simultaneous HDAC and kinase inhibition in cancer cell lines. As established, its dual inhibitory mechanism [1] addresses experimental designs where individual HDAC or kinase inhibitors fail to recapitulate pathway crosstalk. Researchers should prioritize this scaffold over single-target naphthalene carboxamides to avoid the confounding variable of unintended pathway compensation.

SAR Expansion of the Chipscreen Naphthalene Carboxamide Library

Given its specific furan-2-carboxamide group and hydroxypropyl linker [1], this compound serves as a critical node for medicinal chemistry structure-activity relationship (SAR) studies. Procurement is justified when the goal is to systematically map the contribution of the terminal heterocycle to potency and selectivity, using the available dimethylfuran and directly-linked analogs as comparators [2].

Inhibitor Screen with Hydroxypropyl Linker Control

In screens where flexible alkyl linker-containing inhibitors are being profiled, this molecule provides a valuable data point. Its physicochemical profile (cLogP ~3, 2 HBD) [1] places it in a desirable property space for cell permeability without excessive lipophilicity. It can be used as a comparator to assess the impact of linker hydroxylation against non-hydroxylated analogs with similar frameworks [2].

Quote Request

Request a Quote for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.